1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) involves multiple steps, starting with the preparation of cyclohexaneacetic acid. The key steps include:
Formation of Cyclohexaneacetic Acid: This is typically achieved through the oxidation of cyclohexane using potassium permanganate or other oxidizing agents.
Introduction of Dithiobis(2-amino-1,3-propanediyl): This step involves the reaction of cyclohexaneacetic acid with dithiobis(2-amino-1,3-propanediyl) under controlled conditions.
Addition of Trifluoroacetate Groups:
Industrial Production Methods: Industrial production of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers to convert cyclohexane to cyclohexaneacetic acid.
Controlled Reaction Conditions: Maintaining precise temperature and pressure conditions to ensure the efficient addition of dithiobis(2-amino-1,3-propanediyl) and trifluoroacetate groups.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoroacetate groups to trifluoroethanol derivatives.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Trifluoroethanol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites and preventing substrate interaction.
Modulate Protein Functions: Through covalent modification of amino acid residues.
Affect Cellular Pathways: By altering signaling pathways and gene expression
Comparison with Similar Compounds
Benzoyltrifluoroacetone (Btfac): Similar structure but lacks the cyclohexane ring.
Acetylacetone (Acac): A simpler β-diketone without trifluoroacetate groups.
Pivaloyltrifluoroacetone (Ptac): Contains a pivaloyl group instead of a cyclohexane ring.
Uniqueness of 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate): 1,1'-Dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) stands out due to its unique combination of a cyclohexane ring and trifluoroacetate groups, which confer distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
156143-99-6 |
---|---|
Molecular Formula |
C26H42F6N2O8S2 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
2-[4-[2-amino-3-[[2-amino-3-[4-(carboxymethyl)cyclohexyl]propyl]disulfanyl]propyl]cyclohexyl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H40N2O4S2.2C2HF3O2/c23-19(9-15-1-5-17(6-2-15)11-21(25)26)13-29-30-14-20(24)10-16-3-7-18(8-4-16)12-22(27)28;2*3-2(4,5)1(6)7/h15-20H,1-14,23-24H2,(H,25,26)(H,27,28);2*(H,6,7) |
InChI Key |
YWVTXDBSRJRRQV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
1,1'-dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate) DTBACC BTFAC |
Origin of Product |
United States |
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